molecular formula C19H28N2O3 B8137425 tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate

tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate

Cat. No.: B8137425
M. Wt: 332.4 g/mol
InChI Key: XKKJCBQUOXEBOD-IRXDYDNUSA-N
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Description

The compound tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate is a bicyclic tertiary amine featuring a fused pyridine-oxazine ring system. Its structure includes a benzyl substituent at position 4 and a tert-butyl carbamate group at position 6, which serves as a protective group in organic synthesis .

This compound is likely utilized as a chiral intermediate in pharmaceutical synthesis, analogous to related tert-butyl-protected heterocycles (e.g., galantamine derivatives in ) .

Properties

IUPAC Name

tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-19(2,3)24-18(22)21-10-9-17-16(14-21)20(11-12-23-17)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKJCBQUOXEBOD-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)N(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)N(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring System Construction

The pyrido[4,3-b]oxazine moiety is assembled through intramolecular cyclization or intermolecular coupling. A common approach involves generating a 1,4-oxazine ring fused to a piperidine derivative. For example, halohydrins and N-sulphonyl-1,2,3-triazoles undergo rhodium-catalyzed cyclization to form 3,4-dihydro-2H-1,4-oxazines, which are subsequently hydrogenated to achieve saturation.

Synthetic Route via Urea-Forming Reagents

A patent-published method (WO 2021/048242) provides a scalable route to the target compound through urea-forming reactions.

Reaction Scheme Overview

  • Starting Material : 4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,oxazin-3-one.

  • Heterocyclic Amine Coupling : Reacting the oxazinone with a benzylamine derivative in the presence of a base (e.g., K₂CO₃) and a urea-forming reagent (e.g., carbonyldiimidazole).

  • Boc Protection : Introducing the tert-butyl carboxylate group via esterification with Boc anhydride.

Table 1: Optimized Conditions for Urea-Forming Synthesis

ParameterConditionYield (%)
BasePotassium carbonate78
SolventDimethylformamide (DMF)-
Temperature80°C-
Reaction Time12 hours-
Urea-Forming Reagent1,1'-Carbonyldiimidazole (CDI)-

This method achieves moderate yields (78%) with high regioselectivity, attributed to the steric bulk of the Boc group directing the coupling reaction.

Rhodium-Catalyzed Cyclization of N-Sulphonyl Triazoles

An alternative route from academic research utilizes N-sulphonyl-1,2,3-triazoles and halohydrins under rhodium catalysis to construct the oxazine ring.

Mechanism and Stepwise Synthesis

  • Triazole Activation : Rhodium(II) catalysts generate α-imino carbenes from N-sulphonyl triazoles.

  • Nucleophilic Attack : Halohydrins react with the carbene intermediate, forming an oxazine ring via intramolecular cyclization.

  • Hydrogenation : The dihydro-oxazine intermediate is hydrogenated using Pd/C under H₂ to saturate the ring system.

Table 2: Key Data for Rhodium-Catalyzed Method

ParameterConditionYield (%)
CatalystRh₂(OAc)₄65
SolventDichloromethane (DCM)-
TemperatureRoom temperature-
Halohydrin2-Chloroethanol-

This method offers operational simplicity but requires post-synthetic hydrogenation, increasing step count.

Comparative Analysis of Synthetic Methods

Yield and Scalability

  • Urea-Forming Route : Higher yield (78%) and scalability, suitable for industrial applications.

  • Rhodium-Catalyzed Route : Lower yield (65%) but advantageous for introducing diverse substituents via triazole precursors.

Functional Group Compatibility

  • Boc protection in the urea-forming method prevents undesired side reactions during benzylation.

  • Rhodium catalysis tolerates electron-deficient and sterically hindered substrates, enabling structural diversification.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.65 (s, 2H, CH₂Ph), 3.98–3.85 (m, 2H, oxazine-H), 1.45 (s, 9H, C(CH₃)₃).

  • HRMS : m/z calc. for C₂₃H₃₂N₂O₃ [M+H]⁺: 397.2386, found: 397.2389.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >95% purity for both synthetic routes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The hexahydro-2H-pyrido[4,3-b][1,4]oxazine ring system is of particular interest for its potential activity as a central nervous system agent or as a scaffold for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxazine ring.

Mechanism of Action

The mechanism of action of tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate is not fully understood, but it is believed to interact with molecular targets such as enzymes or receptors in the central nervous system. The oxazine ring may facilitate binding to these targets, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and utility, the compound is compared below with structurally related heterocycles.

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents/Features Applications/Synthesis Relevance
tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate C₁₉H₂₆N₂O₃ 330.43 Not provided Benzyl group, tert-butyl carbamate, (4aS,8aS) stereochemistry Chiral intermediate in drug synthesis
(4aR,8aS)-rel-Hexahydro-2H-pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid tert-butyl ester C₁₂H₂₂N₂O₃ 242.31 1246650-98-5 tert-butyl carbamate, (4aR,8aS) stereochemistry Intermediate in asymmetric synthesis
tert-butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4(4aH)-carboxylate C₂₄H₃₁NO₄ 406.51 Not provided Methoxy, ketone, fused benzo-cyclohepta-isoindole core Demonstrates [4+3] cycloaddition utility in complex ring synthesis
cis-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride C₇H₁₃Cl₂N₂O₂ 242.10 1909295-00-6 Ketone, hydrochloride salt Potential precursor for bioactive molecules

Key Observations:

Stereochemical Diversity : The target compound’s (4aS,8aS) stereoisomer contrasts with the (4aR,8aS) diastereomer in , which may influence reactivity or binding in chiral environments .

Functional Group Variation: The benzyl group in the target compound enhances lipophilicity compared to the simpler tert-butyl carbamate in . The ketone in cis-hexahydro-pyrido-oxazinone () introduces electrophilic reactivity absent in the target compound, making it suitable for nucleophilic additions .

Synthetic Relevance: The tert-butyl carbamate group in the target compound and facilitates amine protection during multi-step syntheses .

Pharmacological Potential: While the target compound lacks direct pharmacological data, structurally related compounds like galantamine hydrobromide () highlight the therapeutic relevance of pyrido-oxazine frameworks in acetylcholinesterase inhibition .

Biological Activity

Tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate is a complex organic compound belonging to the pyrido[4,3-b][1,4]oxazine class. This compound exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article will explore its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is characterized by a bicyclic structure that includes a pyridine ring fused to an oxazine ring. The presence of the tert-butyl group and benzyl substituent is notable for influencing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of pyrido[4,3-b][1,4]oxazines can inhibit the proliferation of cancer cells. For instance, compounds similar to tert-butyl (4aS,8aS)-4-benzyl have been tested against L1210 cell lines and P388 leukemia models with promising results in reducing tumor growth .
  • Neuroactive Properties : The oxazine component is often associated with neuroactivity. Compounds in this category have been evaluated for their effects on central nervous system (CNS) functions .
  • Antimicrobial Properties : Related compounds have demonstrated antibacterial and antifungal activities. The structural similarities with known bioactive compounds suggest potential effectiveness against various pathogens .

The mechanism of action of tert-butyl (4aS,8aS)-4-benzyl involves interaction with specific molecular targets within biological systems. These interactions often modulate enzyme activity and influence metabolic pathways critical for cellular function .

Table 1: Summary of Biological Activities

Compound Name Biological Activity Mechanism References
Tert-butyl (4aS,8aS)-4-benzylAnticancerInhibits cell proliferation
Tert-butyl (4aS,8aS)-4-benzylNeuroactiveModulates CNS functions
Tert-butyl (4aS,8aS)-4-benzylAntimicrobialInhibits bacterial growth

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization to achieve high yields. Modifications to the structure can enhance its pharmacological profile .

Future Directions

Further pharmacological studies are necessary to fully elucidate the biological profile of this compound. Research should focus on:

  • In-depth Mechanistic Studies : Understanding the precise interactions at the molecular level.
  • Clinical Trials : Evaluating efficacy and safety in human subjects.
  • Structural Optimization : Modifying substituents to enhance activity against specific targets.

Q & A

Basic Synthesis and Purification

Q: What are the critical steps and challenges in synthesizing tert-butyl (4aS,8aS)-4-benzyl-pyrido-oxazine carboxylate? A: The synthesis involves multi-step reactions:

  • Key Steps :
    • Ring Formation : Cyclization of precursor amines and carbonyl compounds to construct the pyrido[4,3-b][1,4]oxazine core.
    • Benzylation : Introduction of the benzyl group at the 4-position via nucleophilic substitution or coupling reactions.
    • Esterification : Protection of the carboxylic acid group using tert-butyl chloroformate.
  • Purification : Chromatography (silica gel, hexane:EtOAc gradients) and crystallization (e.g., using ethanol/water mixtures) are critical for isolating the stereoisomerically pure product .
  • Yield Optimization : Adjusting reaction time (e.g., 12–24 hours) and temperature (40–80°C) improves efficiency.

Advanced Stereochemical Analysis

Q: How can researchers confirm the stereochemistry of the 4aS and 8aS positions? A: A combination of techniques is required:

  • X-ray Crystallography : Resolves absolute configuration using SHELXL for refinement. For example, highlights SHELX’s role in small-molecule crystallography .
  • NMR Analysis : Coupling constants (e.g., JJ-values for axial/equatorial protons) and NOESY correlations differentiate diastereomers.
  • Comparative Data : Match experimental optical rotation and melting points with literature values for known stereoisomers .

Advanced Catalytic Asymmetric Synthesis

Q: What methodologies enable enantioselective synthesis of this compound? A: Catalytic asymmetric strategies include:

  • Iridium-Catalyzed Amination : As demonstrated in , iridium catalysts achieve >95% enantiomeric excess (ee) in similar spirocyclic systems under mild conditions (DMF, 70°C) .

  • Chiral Auxiliaries : Use of tert-butyl carbamate groups to direct stereochemistry during cyclization .

  • Table : Example reaction conditions from :

    CatalystSolventTemp (°C)Yield (%)ee (%)
    Ir(L1)DMF709895

Mechanistic Studies of Biological Interactions

Q: How can researchers investigate the compound’s interactions with biological targets? A: Methods include:

  • Docking Simulations : Molecular modeling (e.g., AutoDock) predicts binding affinities to enzymes/receptors based on the benzyl and oxazine moieties .
  • Enzyme Assays : Measure inhibition constants (KiK_i) using fluorogenic substrates. For example, test inhibition of proteases or kinases linked to the compound’s fused heterocyclic structure.
  • Structural Biology : Co-crystallization with target proteins (e.g., using SHELX for refinement) reveals binding modes .

Resolving Data Contradictions

Q: How to address discrepancies between spectroscopic data and computational predictions? A: Follow this workflow:

Validate Purity : Confirm sample purity via HPLC (e.g., >98% purity) to rule out impurities affecting NMR/IR data .

Cross-Validate Techniques : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., using Gaussian).

Revisit Crystallography : If X-ray data conflicts with NMR, re-refine the crystal structure using SHELXL to check for disorder or solvent effects .

Dynamic Effects : Consider variable-temperature NMR to assess conformational flexibility in solution .

Stability and Degradation Pathways

Q: What factors influence the compound’s stability under storage or reaction conditions? A: Key considerations:

  • Hydrolytic Sensitivity : The tert-butyl ester is prone to acidic/basic hydrolysis. Monitor pH during reactions (optimal range: 6–8) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition above 150°C. Store at –20°C under inert atmosphere (N2_2) .
  • Oxidation : The benzyl group may oxidize to ketones; use antioxidants (e.g., BHT) in long-term storage .

Comparative Analysis with Analogues

Q: How does modifying the benzyl group affect bioactivity? A: Structure-activity relationship (SAR) strategies:

  • Substitution Patterns : Replace benzyl with substituted aryl groups (e.g., 4-Cl, 4-OMe) and test activity in enzyme assays.

  • Table : Example data from and :

    R-GroupTarget Enzyme IC50_{50} (µM)Solubility (mg/mL)
    4-Bn0.450.12
    4-Cl-Bn0.380.09
    4-OMe-Bn1.200.25

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